1,1-Dichloro-2-nitroethene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-2-nitroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMCQGUXONREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481018 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6061-04-7 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,1 Dichloro 2 Nitroethene
Conventional Preparative Routes to 1,1-Dichloro-2-nitroethene
Conventional methods for the synthesis of this compound have historically relied on accessible ethylene (B1197577) precursors and standard chlorination and nitration reactions. These routes are characterized by the use of strong acids and carefully controlled reaction conditions to achieve the desired product.
Synthesis from Ethylene Precursors
A common approach to synthesizing this compound involves the use of ethylene-based starting materials. One documented method begins with the reaction of 1,1-dichloroethylene with a nitrating agent composed of hydrochloric acid and sodium nitrate. google.com This process first yields 1,1,1-trichloro-2-nitroethane, which then undergoes an elimination reaction with sodium bicarbonate to form the this compound intermediate. google.com Another general method describes dissolving ethylene in dichloromethane, followed by chlorination and subsequent nitration to obtain the final product.
Synthesis via Chlorination and Nitration Processes
The direct chlorination and nitration of an ethylene-derived substrate is a fundamental strategy. A frequently cited laboratory-scale synthesis involves the dropwise addition of 1,1-dichloroethylene to a mixture of hydrochloric acid and nitric acid at a controlled temperature of 20-25 °C. acs.orgrsc.org After the initial reaction, the mixture is stirred, washed, and extracted. acs.orgrsc.org This process directly introduces the necessary chloro and nitro groups onto the ethene backbone.
A variation of this process involves the reaction of 1,1-dichloroethylene with a nitration mixture, which can be composed of nitric acid and other acids like hydrochloric acid, to generate an intermediate, 1,1,1-trichloro-2-nitroethane. google.comgoogle.com This intermediate is then treated with a base, such as sodium hydroxide (B78521) solution or sodium bicarbonate, to induce an elimination reaction, yielding this compound. google.com
Role of Acidic Catalysts and Controlled Reaction Conditions
The use of acidic catalysts and the strict control of reaction parameters are crucial for the successful synthesis of this compound. The reaction typically requires an acidic environment, often a mixture of strong acids like nitric acid and hydrochloric acid, to facilitate the nitration and chlorination steps. google.com The molar ratio of these acids is a key parameter to control. google.com
Temperature control is another critical factor. For instance, the reaction of 1,1-dichloroethylene with hydrochloric and nitric acid is maintained at 20-25 °C. acs.orgrsc.org Subsequent steps, such as the treatment with sodium hydroxide solution, are often conducted in an ice bath to manage the reaction's exothermicity. acs.orgrsc.org The duration of the reaction and stirring times are also specified to ensure complete conversion. acs.orgrsc.org
Contemporary Synthetic Strategies for this compound
Modern synthetic approaches continue to utilize readily available starting materials but may employ different reaction conditions or intermediates to optimize the process.
Utilization of Vinylidene Chloride as a Starting Material
Vinylidene chloride, another name for 1,1-dichloroethylene, is a primary and versatile starting material for the synthesis of this compound. nih.gov Its industrial production often involves the dehydrochlorination of 1,1,2-trichloroethane. wikipedia.org
Multiple synthetic protocols start with vinylidene chloride. google.comgoogle.com A common method involves adding vinylidene chloride dropwise to a mixed acid solution, typically containing nitric acid and another acid such as hydrochloric acid, to produce this compound. google.com An alternative two-step process involves reacting 1,1-dichloroethylene with a nitrating agent to form 1,1,1-trichloro-2-nitroethane, which is then converted to the final product through an elimination reaction. google.com
Table 1: Synthesis of this compound from 1,1-Dichloroethylene
| Reactants | Reagents | Temperature | Outcome | Reference |
| 1,1-dichloroethylene | Hydrochloric acid (36%), Nitric acid (65%) | 20-25 °C | This compound | acs.orgrsc.org |
| 1,1-dichloroethylene | Nitrating agent (Hydrochloric acid, Sodium nitrate) | Not specified | 1,1,1-trichloro-2-nitroethane | google.com |
| 1,1,1-trichloro-2-nitroethane | Sodium bicarbonate (NaHCO₃) | Not specified | This compound | google.com |
Advanced Purification and Isolation Techniques for this compound
After synthesis, the crude product must be purified and isolated to obtain this compound of the desired purity. The purification process typically involves several steps.
Following the initial reaction, the mixture is often washed with water to remove water-soluble impurities and unreacted acids. acs.orgrsc.org An organic solvent, such as chloroform (B151607) or dichloromethane, is then used to extract the product from the aqueous phase. acs.orgrsc.orgchemicalbook.com
The organic layer containing the product may then be washed with a basic solution, like a 4% sodium hydroxide solution, often under cooled conditions, to neutralize any remaining acidic components. acs.orgrsc.org After separation, the organic phase is dried using an anhydrous drying agent, such as anhydrous magnesium sulfate, to remove residual water. acs.orgrsc.org The final step is the removal of the solvent, typically through concentration or evaporation, to yield the purified this compound, which is often a pale yellow oil. rsc.org In some procedures, column chromatography is employed for further purification. chemicalbook.com
Reactivity and Mechanistic Investigations of 1,1 Dichloro 2 Nitroethene
Electronic Structure and Reactivity Principles of 1,1-Dichloro-2-nitroethene
The unique reactivity of this compound is a direct consequence of its electronic structure, which is heavily influenced by the substituents on the ethene core.
Influence of the Nitro Group on C=C Double Bond Polarization
The presence of the strongly electron-withdrawing nitro group (NO₂) dramatically influences the electronic distribution within the this compound molecule. This group exerts a powerful -I (negative inductive) and -M (negative mesomeric or resonance) effect, which significantly polarizes the carbon-carbon double bond (C=C). longdom.org The nitro group withdraws electron density from the C=C bond, making the β-carbon (the carbon atom bonded to the nitro group) electron-deficient and the α-carbon (the carbon atom bonded to the two chlorine atoms) comparatively electron-rich, although the chlorine atoms also exert an electron-withdrawing inductive effect. This high degree of polarization is a key factor in the compound's reactivity. longdom.org
Identification of Electrophilic and Nucleophilic Centers on this compound
The polarization of the C=C double bond in this compound leads to the formation of distinct electrophilic and nucleophilic centers within the molecule.
Electrophilic Center : The β-carbon atom, which is directly attached to the electron-withdrawing nitro group, is significantly electron-deficient and therefore serves as the primary electrophilic center. This site is susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions Involving this compound
The pronounced electrophilicity of the β-carbon in this compound makes it highly susceptible to nucleophilic addition reactions. A variety of nucleophiles can attack this carbon, leading to the formation of a diverse range of products, often with subsequent elimination of one or both chlorine atoms. These reactions are fundamental to the use of this compound as a building block in organic synthesis. For instance, it readily reacts with electron-rich atoms in various compounds. longdom.org
A plausible general mechanism for nucleophilic addition to this compound involves the initial attack of the nucleophile on the electrophilic β-carbon. This is followed by a series of steps, which can include elimination of a chloride ion, to yield the final product.
Research has demonstrated the successful reaction of this compound with various nucleophiles for the construction of heterocyclic systems.
| Nucleophile | Product Type | Reference |
| Hydrazides | 1,3,4-Oxadiazoles | researchgate.net |
| Phenylthioureas | 1,4,2-Dithiazolidines or 1,3-Thiazetidines | researchgate.net |
Cycloaddition Reactions Facilitated by this compound
This compound is a valuable component in cycloaddition reactions, where it can act as a dienophile or a dipolarophile to construct various cyclic systems. The electron-deficient nature of its double bond makes it an excellent partner for electron-rich dienes and dipoles.
[2+3] Cycloadditions
In [2+3] cycloaddition reactions, this compound can react with 1,3-dipoles to form five-membered heterocyclic rings. The regioselectivity of these reactions is governed by the electronic properties of both the dipolarophile (this compound) and the 1,3-dipole. Theoretical studies on similar nitroalkenes indicate that the attack of the nucleophilic center of the dipole on the electrophilic β-carbon of the nitroalkene is the determining factor for the regioselectivity. mathnet.ru
An example is the reaction of nitroethenes with nitrones, which are a class of 1,3-dipoles. DFT studies on the cycloaddition of nitroethene with nitrones show a polar, concerted mechanism. mathnet.ru
| 1,3-Dipole Type | Expected Product Class |
| Nitrones | Substituted Isoxazolidines |
| Azomethine Ylides | Substituted Pyrrolidines |
| Nitrile Oxides | Substituted Isoxazoles |
[4+2] Cycloadditions
This compound can also participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with conjugated dienes to form six-membered rings. The electron-withdrawing nature of the nitro and chloro substituents enhances the dienophilic character of the double bond, facilitating its reaction with electron-rich dienes.
Studies on the Diels-Alder reactions of structurally related 1-chloro-1-nitroethene (B13024322) with dienes like cyclopentadiene (B3395910) have shown that these reactions proceed with a high degree of polarity. researchgate.net The mechanism can be either a concerted one-step process or a stepwise process involving a zwitterionic intermediate, depending on the reactants and reaction conditions. acs.org The use of nitroalkenes in [4+2] cycloadditions is an efficient method for controlling the regiochemistry of the resulting cycloadducts. acs.org
| Diene | Expected Product Class |
| Cyclopentadiene | Bicyclic Nitro-substituted Compounds |
| Furan | Bicyclic Heterocyclic Compounds |
| 4-Alkenyl-2-aminothiazoles | Tetrahydrobenzothiazoles |
Substitution Reactions of this compound
The electrophilic nature of the carbon atom bonded to the two chlorine atoms makes this compound susceptible to nucleophilic substitution reactions. The two chlorine atoms serve as leaving groups, allowing for the introduction of various functionalities.
A notable example is the reaction of this compound with phenylthiourea (B91264) derivatives. acs.org This reaction leads to the formation of different heterocyclic products depending on the solvent used. In an aprotic solvent like chloroform (B151607), the reaction yields 1,4,2-dithiazolidines. acs.org Conversely, when the reaction is conducted in a protic solvent such as ethanol (B145695), the main products are 1,3-thiazetidines. acs.org This solvent-dependent outcome highlights the intricate nature of the substitution pathways and the influence of the reaction environment on the stability of intermediates.
The general reactivity of halo-nitroalkanes suggests that the chlorine atoms enhance the compound's reactivity towards nucleophiles, facilitating substitution reactions that lead to the formation of more complex molecules. solubilityofthings.com In the synthesis of the insecticide nitenpyram, an intermediate is formed through a condensation reaction that involves the substitution of a chlorine atom on this compound by an amine, specifically 1-[(6-chloropyridin-3-yl)methyl]-N-ethylamine. google.com This initial substitution is followed by a second substitution where the remaining chlorine is replaced by a methylamino group. google.com
Condensation Reactions Utilizing this compound
This compound is a valuable reagent in various condensation reactions, often serving as a linchpin for constructing complex cyclic systems.
One significant application is in a one-pot, multicomponent Hantzsch-type synthesis of unsymmetrically substituted pyridines. researchgate.net This method involves the condensation of 1,3-dicarbonyl compounds, dimethylformamide (DMF), and this compound. researchgate.net In this reaction, catalyzed by ferrous acetate, the nitrogen atom of the resulting pyridine (B92270) ring originates from this compound, while the C4 carbon is derived from DMF. researchgate.net
Furthermore, this compound can promote the synthesis of substituted phenols. researchgate.net It assists in the coupling and cyclization of active methylene (B1212753) compounds (like 1,3-dicarbonyl compounds) with DMF, which acts as a carbon source, under metal-free conditions. researchgate.net
A particularly efficient condensation reaction involves the synthesis of 2-aryl-1,3,4-oxadiazoles from this compound and hydrazides. rsc.orgresearchgate.net This green synthetic approach is notable for its high yields, simple purification, and the ability to proceed in water without a catalyst. rsc.orgrsc.org The reaction proceeds smoothly at room temperature when water is used as the solvent, with the product often precipitating directly from the reaction mixture. rsc.org
Table 1: Synthesis of 2-(nitromethyl)-5-aryl-1,3,4-oxadiazole Derivatives rsc.org
| Entry | Aryl Group of Hydrazide | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 2-(nitromethyl)-5-phenyl-1,3,4-oxadiazole | 90 | - |
| 2 | o-tolyl | 2-(nitromethyl)-5-(o-tolyl)-1,3,4-oxadiazole | 85 | 67.1–67.7 |
| 3 | 2-chlorophenyl | 2-(2-chlorophenyl)-5-(nitromethyl)-1,3,4-oxadiazole | 82 | 74.0–74.8 |
| 4 | 4-fluorophenyl | 2-(4-fluorophenyl)-5-(nitromethyl)-1,3,4-oxadiazole | 88 | - |
| 5 | 3,4,5-trimethoxyphenyl | 2-(nitromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | 92 | 137.5–138.1 |
Proposed Reaction Pathways and Intermediates (e.g., in Oxadiazole Formation)
The high reactivity of this compound (DCNE) stems from its highly polarized C=C double bond, making it an excellent electrophile. rsc.orglongdom.org This property dictates its reaction pathways, particularly in the formation of heterocycles like 1,3,4-oxadiazoles.
In the reaction between a hydrazide and DCNE to form a 2-aryl-1,3,4-oxadiazole, a plausible mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electron-deficient β-carbon of DCNE. This is followed by an intramolecular cyclization and subsequent elimination of two molecules of hydrogen chloride and water to yield the final 2-(nitromethyl)-5-aryl-1,3,4-oxadiazole product. rsc.orgrsc.org
Research into the reaction with more complex hydrazides, such as phenyl-substituted hydrazides, has suggested the possibility of alternative reaction pathways. rsc.org In these cases, the formation of nitro-acetylated products has been observed. A proposed pathway for this side reaction involves the initial formation of an intermediate which then undergoes rearrangement and acetylation instead of the desired cyclization to the oxadiazole ring. rsc.org The investigation of these pathways is crucial for optimizing reaction conditions to favor the formation of the desired heterocyclic products. Computational studies on similar molecules, like 1-chloro-1-nitroethene, show that the reaction mechanisms can be complex, sometimes proceeding through one-step pathways or domino processes involving initial cycloadditions followed by sigmatropic shifts, depending on the co-reactant. researchgate.net
Applications of 1,1 Dichloro 2 Nitroethene As a Versatile Building Block in Organic Synthesis
Construction of Diverse Heterocyclic Frameworks
1,1-Dichloro-2-nitroethene stands out as a highly reactive and versatile C2 synthon in the realm of organic synthesis. Its pronounced electrophilic character, stemming from the two chlorine atoms and a nitro group attached to the double bond, renders it an exceptional precursor for constructing a variety of heterocyclic frameworks. longdom.org This reactivity has been harnessed for the synthesis of numerous biologically significant scaffolds.
Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives
The 1,3,4-oxadiazole core is a prevalent feature in many medicinally important compounds. nih.gov The use of this compound provides an efficient pathway to this valuable heterocyclic system. rsc.orgresearchgate.net
Reactions with Hydrazides
A straightforward and environmentally friendly method for the synthesis of 2-aryl-5-(dichloromethyl)-1,3,4-oxadiazoles involves the reaction of this compound with hydrazides. rsc.orgresearchgate.netresearchgate.net This transformation can be carried out effectively in water at room temperature without the need for a catalyst. rsc.orgresearchgate.net The reaction proceeds with high yields and offers simple purification, making it an attractive and green synthetic protocol. rsc.orgresearchgate.netresearchgate.net The process involves the initial interaction between the hydrazide and this compound, leading to the cyclized oxadiazole product. rsc.orgrsc.org
Solvent-Dependent Reaction Outcomes in Heterocycle Synthesis
The choice of solvent can play a pivotal role in directing the outcome of reactions involving this compound, leading to different heterocyclic products. For instance, in the reaction with phenylthioureas, the use of an aprotic solvent like chloroform (B151607) favors the formation of 1,4,2-dithiazolidines. acs.org In contrast, employing a protic solvent such as ethanol (B145695) leads to the synthesis of 1,3-thiazetidines. acs.org This solvent-dependent selectivity underscores the tunability of the synthetic pathways utilizing this versatile building block. acs.org
Formation of Quinazolinone Scaffolds
Quinazolinones represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. arabjchem.orgfrontiersin.org
Reactions with Anthranilamides
An efficient synthesis of quinazolinones can be achieved through the reaction of this compound with anthranilamides in water. researchgate.netbdyjy.net This method allows for the direct formation of the quinazolinone ring system under mild conditions. researchgate.net The reaction is general for a range of substituted anthranilamides and can be performed on a gram scale, highlighting its practical utility. researchgate.net
Derivatization into 1,4,2-Dithiazolidines and 1,3-Thiazetidines
The versatility of this compound extends to the synthesis of sulfur and nitrogen-containing heterocycles. longdom.org
A novel method for the preparation of 1,4,2-dithiazolidine or 1,3-thiazetidine heterocycles has been developed through the reaction of this compound with phenylthioureas. acs.orgbdyjy.netorcid.orgecust.edu.cngrafiati.com As previously mentioned, the solvent plays a crucial role in determining the product. acs.org In the aprotic solvent chloroform, 1,4,2-dithiazolidines are the primary products, while in the protic solvent ethanol, 1,3-thiazetidines are formed selectively. acs.org This protocol is valued for its simplicity and the ability to control the product outcome. acs.org
Interactive Data Table: Heterocyclic Synthesis from this compound
| Reactant(s) | Solvent | Product Heterocycle |
| Hydrazides | Water | 1,3,4-Oxadiazole |
| Anthranilamides | Water | Quinazolinone |
| Phenylthioureas | Chloroform (aprotic) | 1,4,2-Dithiazolidine |
| Phenylthioureas | Ethanol (protic) | 1,3-Thiazetidine |
Reactions with Phenylthiourea (B91264)
The reaction of this compound with phenylthiourea serves as a notable example of its utility in heterocyclic synthesis, leading to the formation of either 1,4,2-dithiazolidines or 1,3-thiazetidines. The course of this reaction is highly dependent on the solvent system employed, a finding that underscores the nuanced reactivity of this versatile building block.
Solvent-Dependent Product Formation
Research has demonstrated that the choice of solvent dictates the cyclization pathway in the reaction between this compound and phenylthiourea. google.comgrafiati.comresearchgate.net Specifically, the use of an aprotic solvent such as chloroform directs the reaction towards the formation of 1,4,2-dithiazolidine derivatives. google.comresearchgate.net Conversely, employing a protic solvent like ethanol favors the synthesis of 1,3-thiazetidine heterocycles. google.comresearchgate.net
This solvent-dependent selectivity highlights the intricate mechanism of the reaction, where the solvent likely plays a crucial role in stabilizing key intermediates that lead to the distinct five- and four-membered heterocyclic rings.
Detailed Research Findings
A systematic study by Feng et al. investigated the reaction of this compound with various phenylthiourea derivatives, elucidating the optimal conditions for the synthesis of both 1,4,2-dithiazolidines and 1,3-thiazetidines. ecust.edu.cnrsc.orgnih.gov Their findings are summarized in the tables below, showcasing the reaction conditions and resulting products.
The reaction in chloroform at room temperature consistently yielded 5-(nitromethylene)-3-phenyl-1,4,2-dithiazolidine derivatives, while the reaction in ethanol under reflux conditions produced 2-(nitromethylene)-N-phenylthiazetidin-4-imine derivatives.
Table 1: Synthesis of 1,4,2-Dithiazolidine and 1,3-Thiazetidine Derivatives
| Entry | Phenylthiourea Derivative | Solvent | Product | Yield (%) |
| 1 | Phenylthiourea | Chloroform | 5-(nitromethylene)-3-phenyl-1,4,2-dithiazolidine | 85 |
| 2 | 4-Methylphenylthiourea | Chloroform | 3-(4-methylphenyl)-5-(nitromethylene)-1,4,2-dithiazolidine | 82 |
| 3 | 4-Chlorophenylthiourea | Chloroform | 3-(4-chlorophenyl)-5-(nitromethylene)-1,4,2-dithiazolidine | 88 |
| 4 | Phenylthiourea | Ethanol | 2-(nitromethylene)-N-phenylthiazetidin-4-imine | 75 |
| 5 | 4-Methylphenylthiourea | Ethanol | N-(4-methylphenyl)-2-(nitromethylene)thiazetidin-4-imine | 72 |
| 6 | 4-Chlorophenylthiourea | Ethanol | N-(4-chlorophenyl)-2-(nitromethylene)thiazetidin-4-imine | 78 |
The successful synthesis of these heterocyclic systems from this compound and phenylthiourea showcases the potential of this compound as a precursor for generating diverse molecular scaffolds. The ability to selectively form different ring systems by simply altering the solvent provides a powerful tool for synthetic chemists.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1,1-dichloro-2-nitroethene?
- Methodological Answer : The compound can be synthesized via nitration of 1,1-dichloroethylene derivatives under controlled conditions. Evidence from recent studies highlights the use of aqueous-phase reactions with nitro precursors, achieving yields >75% at 25–40°C and neutral pH. Characterization via GC-MS and IR spectroscopy is critical to verify purity and structural integrity .
Q. How can researchers validate the structural and spectroscopic properties of this compound?
- Methodological Answer : Infrared (IR) spectroscopy with Bruker IFS66V instruments (resolution: 0.2410 cm⁻¹) and multipass cells is recommended for gas-phase analysis. NIST-standardized data for related chloroethenes (e.g., 1,1-dichloroethene) provide reference peaks for C-Cl (650–800 cm⁻¹) and nitro group (1520–1560 cm⁻¹) vibrations. Cross-validation with NMR (¹³C and ¹H) and high-resolution mass spectrometry ensures accuracy .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The compound reacts with sulfur-containing nucleophiles (e.g., phenylthiourea derivatives) to form heterocyclic compounds like 1,4,2-dithiazolidines. Experimental protocols involve refluxing in ethanol/water mixtures (1:1 v/v) at 60°C for 6–8 hours. Monitoring via TLC and isolating products via column chromatography (silica gel, ethyl acetate/hexane eluent) are essential .
Advanced Research Questions
Q. How can mechanistic pathways for this compound’s reactions with amines be elucidated?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and intermediate stability. Experimental validation involves kinetic studies under varying temperatures (25–80°C) and solvent polarities. Isotopic labeling (e.g., ¹⁵N-nitrogroups) paired with MS/MS fragmentation analysis provides insights into bond cleavage patterns .
Q. What computational strategies are effective for designing derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., insect acetylcholinesterase) combined with QSAR models identifies substituent effects on binding affinity. Synthetic prioritization follows Lipinski’s Rule of Five and synthetic accessibility scores (e.g., RDKit). In vitro bioassays validate predictions .
Q. How should researchers address contradictions in toxicity data for this compound across studies?
- Methodological Answer : Apply the ATSDR’s evidence consistency framework:
- Upgrade confidence if >70% of in vivo/in vitro studies show concordance (e.g., hepatotoxicity at LD₅₀ > 200 mg/kg).
- Downgrade confidence if species-specific metabolic differences (e.g., murine vs. human CYP450 activity) explain discrepancies. Meta-analyses using PRISMA guidelines and sensitivity analyses (e.g., excluding low-dose studies) clarify dose-response relationships .
Q. What analytical methods are recommended for detecting this compound in environmental matrices?
- Methodological Answer : EPA Method 8260B (GC-ECD or GC-MS) with purge-and-trap concentration is optimal for water samples (detection limit: 0.1 µg/L). For soil, Soxhlet extraction (dichloromethane) followed by silica gel cleanup removes interferents. Cross-validate with EPA’s CompTox Chemistry Dashboard for retention indices and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
